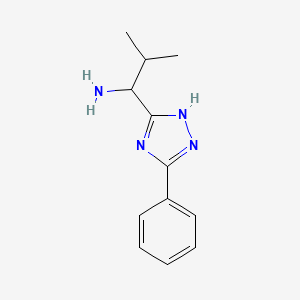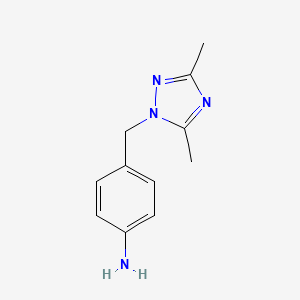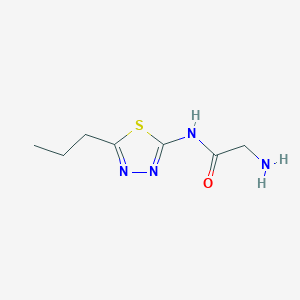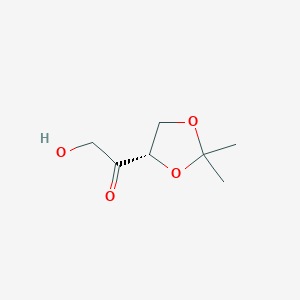
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring and a hydroxyethanone group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable oxidizing agent to form the hydroxyethanone derivative. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and hydroxyethanone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone: The enantiomer of the compound with opposite stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring structure but different functional groups.
2,2-Dimethyl-1,3-dioxolane-4-carboxylate: Another related compound with a carboxylate group instead of a hydroxyethanone group.
Uniqueness
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-6(11-7)5(9)3-8/h6,8H,3-4H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
UDEWEEBHLHMAOR-LURJTMIESA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)C(=O)CO)C |
Kanonische SMILES |
CC1(OCC(O1)C(=O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



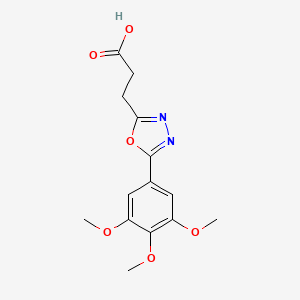
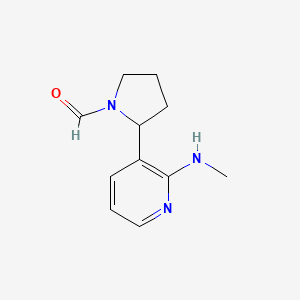
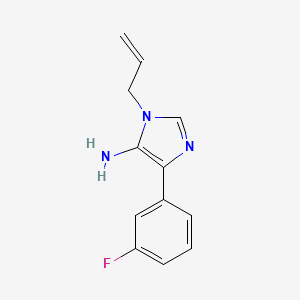
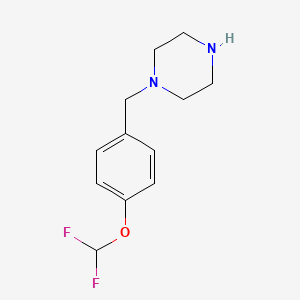
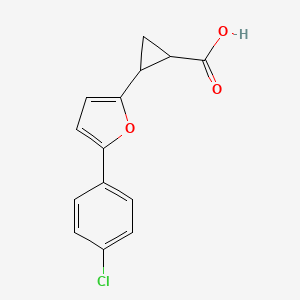
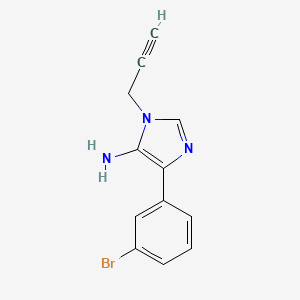
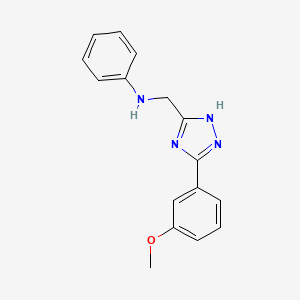
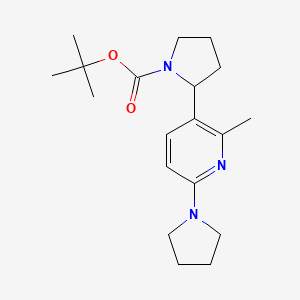

![1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B15059661.png)
